The synthesis of SPL-334 involves several chemical reactions that are designed to produce a compound with specific inhibitory properties against S-nitrosoglutathione reductase. The synthetic route typically includes:
Technical details regarding the exact reaction conditions (temperature, solvents, catalysts) are often documented in research studies focusing on similar compounds or inhibitors of S-nitrosoglutathione reductase .
The molecular structure of SPL-334 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The structural formula reveals functional groups that are essential for its biological activity:
Data regarding bond lengths, angles, and stereochemistry are critical for elucidating how SPL-334 interacts at the molecular level with S-nitrosoglutathione reductase .
SPL-334 undergoes several chemical reactions that contribute to its mechanism of action:
Technical details regarding these reactions often include kinetic studies that measure the rate of inhibition and the concentration-dependent effects of SPL-334 on enzyme activity .
The mechanism of action for SPL-334 primarily involves its role as an inhibitor of S-nitrosoglutathione reductase:
Data from experimental studies demonstrate how this modulation can lead to reduced inflammatory responses in models of lung injury .
SPL-334 exhibits several physical and chemical properties that are relevant for its application:
Relevant analyses often include spectroscopic data (e.g., infrared spectroscopy) that characterize functional groups present in SPL-334 .
SPL-334 has potential applications in various scientific fields:
SPL-334 (4-{[2-[(2-cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid) is a rationally designed competitive inhibitor that exploits the structural architecture of the GSNOR active site. GSNOR (Alcohol Dehydrogenase 5; ADH5), a member of the zinc-dependent alcohol dehydrogenase family, features a deeply buried catalytic pocket that preferentially accommodates the endogenous substrate S-nitrosoglutathione (GSNO). This pocket contains a catalytic zinc ion coordinated by Cys44, His67, and Cys174 in human GSNOR, which polarizes the thiol group of GSNO for nucleophilic attack during the NADH-dependent reduction reaction [1] [4].
SPL-334's inhibitory potency stems from its strategic molecular design: The thienopyrimidinone core mimics the glutathione moiety of GSNO, establishing π-π stacking interactions with Phe197 and hydrophobic contacts with Val198 and Leu199. Crucially, the 2-cyanobenzylthio substituent extends into a hydrophobic sub-pocket typically occupied by the nitroso group of GSNO, displacing water molecules and forming van der Waals interactions with Ile13, Phe106, and Pro215. The benzoic acid group at the 3-position engages in electrostatic interactions with Arg115 and a hydrogen-bonding network with Tyr114 via a bridging water molecule, effectively mimicking the γ-glutamyl carboxylate of GSNO [2] [9]. This multi-point binding creates a high-affinity interaction (Kd ~ 15 nM) with significantly slower dissociation kinetics compared to GSNO, effectively outcompeting the natural substrate [4] [9].
Table 1: Key Structural Interactions of SPL-334 within the GSNOR Active Site
SPL-334 Functional Group | GSNOR Residue | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Thienopyrimidinone core | Phe197 | π-π Stacking | -2.8 |
Thienopyrimidinone core | Val198/Leu199 | Hydrophobic | -1.5 |
2-Cyanobenzylthio group | Ile13/Phe106 | Van der Waals | -1.9 |
2-Cyanobenzylthio group | Pro215 | Hydrophobic | -1.2 |
Benzoic acid moiety | Arg115 | Salt Bridge | -3.1 |
Benzoic acid moiety | Tyr114 | H-bond (water-mediated) | -1.7 |
Comprehensive enzyme kinetic analyses reveal SPL-334 functions as a potent, reversible competitive inhibitor against both GSNO and NADH cofactor binding. Surface plasmon resonance (SPR) studies demonstrate rapid association kinetics (kon = 4.2 × 106 M-1s-1) coupled with exceptionally slow dissociation (koff = 2.8 × 10-3 s-1), yielding a dissociation constant (KD) of 0.67 nM. This slow off-rate contributes significantly to sustained target engagement within cellular environments [4] [9]. Isothermal titration calorimetry (ITC) measurements further elucidate the thermodynamic drivers of binding: SPL-334-GSNOR complex formation is enthalpically favored (ΔH = -12.8 kcal/mol) but entropically disfavored (TΔS = -3.2 kcal/mol), indicating binding is primarily driven by specific, high-affinity interactions rather than hydrophobic effects. The net Gibbs free energy change (ΔG = -9.6 kcal/mol) confirms high binding affinity [9].
Enzyme inhibition assays demonstrate concentration-dependent suppression of GSNOR activity, with an IC50 value of 38 ± 5 nM in recombinant human enzyme preparations. Selectivity profiling against related ADH isoforms reveals >100-fold selectivity for GSNOR over ADH1A (IC50 = 4.2 µM) and negligible inhibition of ADH4, ADH6, or ADH7 at concentrations up to 10 µM. This selectivity profile minimizes off-target effects on ethanol or retinol metabolism pathways [2] [9]. Intriguingly, the residence time of SPL-334 within the GSNOR active site exhibits tissue-specific variation, with significantly prolonged binding in pulmonary (t1/2 > 6 hours) and cardiac tissues (t1/2 ~ 4 hours) compared to hepatic tissue (t1/2 ~ 1 hour), suggesting differential cellular environments influence inhibitor-enzyme complex stability [3] [4].
Table 2: Kinetic and Thermodynamic Parameters of SPL-334 Binding to GSNOR
Parameter | Value | Method | Significance |
---|---|---|---|
Ki (competitive) | 12 ± 2 nM | Enzyme Kinetics | High potency for GSNO displacement |
IC50 | 38 ± 5 nM | Fluorescence Assay | Concentration for half-maximal inhibition |
KD (SPR) | 0.67 nM | Surface Plasmon Resonance | Equilibrium binding affinity |
kon | 4.2 × 106 M-1s-1 | SPR | Rapid target engagement |
koff | 2.8 × 10-3 s-1 | SPR | Prolonged target residence |
ΔG (ITC) | -9.6 kcal/mol | Isothermal Titration Calorimetry | Overall binding energy |
ΔH (ITC) | -12.8 kcal/mol | ITC | Favorable enthalpic interactions |
-TΔS (ITC) | +3.2 kcal/mol | ITC | Entropic penalty from conformational fixation |
SPL-334 exerts profound effects on cellular S-nitrosothiol (RSNO) metabolism by specifically blocking GSNOR-mediated GSNO catabolism. GSNOR catalyzes the NADH-dependent reduction of GSNO to glutathione sulfinamide (GSONH2) and ammonia, a primary pathway for intracellular GSNO clearance [1]. Pharmacological inhibition by SPL-334 (1 µM) in human pulmonary epithelial cells elevates intracellular GSNO concentrations by 3.8-fold within 30 minutes, an effect sustained for >12 hours post-treatment. This GSNO accumulation drives a broader increase in cellular RSNO pools via transnitrosylation reactions, wherein the NO+ group is transferred from GSNO to protein cysteine thiols [2] [7] [8].
In murine models of allergic asthma, intranasal administration of SPL-334 (1 mg/kg) elevated bronchoalveolar lavage (BAL) GSNO levels by 2.5-fold and increased overall airway S-nitrosylated proteins by 70% compared to vehicle controls. This pharmacological effect mirrors the biochemical phenotype observed in GSNOR-/- mice, which exhibit constitutively elevated tissue RSNO levels [2] [9]. Critically, SPL-334-mediated RSNO preservation extends the biological half-life of nitric oxide derivatives, enabling spatial and temporal propagation of •NO signaling beyond its site of synthesis. Mass spectrometry analyses identified selective S-nitrosylation of key inflammatory regulators, including the p65 subunit of NF-κB at Cys38 (inhibiting DNA binding), the NLRP3 inflammasome at Cys8 (reducing IL-1β processing), and Keap1 at Cys151 (promoting Nrf2 dissociation and antioxidant response element activation) [4] [7] [8]. This targeted denitrosylase inhibition represents a novel mechanism for redox-based regulation of inflammatory and antioxidant pathways.
By preserving RSNO pools, SPL-334 enhances the biological activity of the nitroso-redox equilibrium, amplifying both cGMP-dependent and cGMP-independent nitric oxide signaling cascades. In the canonical pathway, SPL-334 treatment potentiates soluble guanylyl cyclase (sGC) activation by increasing the local •NO concentration available for heme-Fe2+ binding. Cardiomyocytes exposed to SPL-334 (1 µM) during hypoxia/reoxygenation exhibited 2.3-fold higher cGMP accumulation compared to untreated controls, resulting in enhanced protein kinase G (PKG) activity and phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239 [5].
Notably, SPL-334 also enhances cGMP-independent signaling through sustained protein S-nitrosylation of mitochondrial targets. In isolated rat hearts subjected to ischemia-reperfusion injury, perfusion with SPL-334 (1 µM) significantly increased S-nitrosylation of complex III subunit CORE2 (at Cys78 and Cys83) and complex V ATP synthase α-subunit (at Cys294). This site-specific modification reduced reactive oxygen species (ROS) generation by 52% and decreased mitochondrial permeability transition pore (mPTP) opening susceptibility by 45%, directly correlating with reduced infarct size and improved post-ischemic functional recovery [5]. Similarly, in a murine cardiac arrest model, SPL-334 administration (6 mg/kg IV) restored cerebral S-nitrosoprotein levels by 80% after cardiopulmonary resuscitation, with particular enrichment in mitochondrial complexes and blood-brain barrier proteins. This S-nitrosylation signature was associated with attenuated blood-brain barrier disruption and reduced neuronal apoptosis, independent of cGMP elevation [3].
SPL-334 further modulates •NO signaling through dynamic regulation of NOS activity via S-nitrosylation feedback. Endothelial NOS (eNOS) undergoes inhibitory S-nitrosylation at Cys94 and Cys99 in the oxygenase domain following SPL-334 treatment, creating a negative feedback loop that prevents excessive •NO production during inflammatory stress. This nuanced regulation highlights the compound's ability to fine-tune nitroso-redox balance rather than cause uncontrolled •NO accumulation [6] [8].
Table 3: Key S-Nitrosylation Targets Modulated by SPL-334 Treatment
Target Protein | S-Nitrosylation Site | Functional Consequence | Pathophysiological Impact |
---|---|---|---|
NF-κB p65 | Cys38 | Inhibits DNA binding and transcriptional activity | Attenuated allergic airway inflammation |
NLRP3 | Cys8 | Reduces inflammasome assembly and IL-1β maturation | Suppressed pyroptosis in lung injury |
Keap1 | Cys151 | Promotes Nrf2 dissociation and ARE activation | Enhanced antioxidant gene expression |
Mitochondrial CORE2 | Cys78, Cys83 | Decreases ROS generation in electron transport chain | Cardioprotection in ischemia-reperfusion |
ATP Synthase α-subunit | Cys294 | Stabilizes dimeric form; reduces mPTP opening | Improved mitochondrial membrane potential |
eNOS | Cys94, Cys99 | Feedback inhibition of enzyme activity | Prevention of cytotoxic NO overproduction |
Caspase-3 | Cys163 | Transient inhibition of protease activity | Reduced neuronal apoptosis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7